molecular formula C17H18BrNO2 B14216348 (8-bromonaphthalen-2-yl) N-cyclohexylcarbamate CAS No. 565460-10-8

(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate

Cat. No.: B14216348
CAS No.: 565460-10-8
M. Wt: 348.2 g/mol
InChI Key: XPXJYHQENPSHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate is a chemical compound with the molecular formula C17H18BrNO2 It is known for its unique structure, which includes a bromonaphthalene moiety and a cyclohexylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-bromonaphthalen-2-yl) N-cyclohexylcarbamate typically involves the reaction of 8-bromonaphthalene-2-amine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and cyclohexanol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, e.g., methoxy or tert-butyl derivatives.

    Oxidation: Products may include naphthoquinones or other oxidized derivatives.

    Reduction: Reduced products may include naphthalenes with different degrees of hydrogenation.

Scientific Research Applications

(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (8-bromonaphthalen-2-yl) N-cyclohexylcarbamate involves its interaction with specific molecular targets. The bromonaphthalene moiety may interact with biological receptors or enzymes, while the carbamate group can form covalent bonds with nucleophilic sites in proteins or other biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • (8-chloronaphthalen-2-yl) N-cyclohexylcarbamate
  • (8-fluoronaphthalen-2-yl) N-cyclohexylcarbamate
  • (8-iodonaphthalen-2-yl) N-cyclohexylcarbamate

Uniqueness

(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the combination of the bromonaphthalene and cyclohexylcarbamate groups provides a unique structural framework that can interact with biological targets in distinct ways compared to its analogs.

Properties

CAS No.

565460-10-8

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

IUPAC Name

(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate

InChI

InChI=1S/C17H18BrNO2/c18-16-8-4-5-12-9-10-14(11-15(12)16)21-17(20)19-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,19,20)

InChI Key

XPXJYHQENPSHOH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)OC2=CC3=C(C=CC=C3Br)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.